molecular formula C8H9NO B138971 6-Ethylpicolinaldehyde CAS No. 153646-82-3

6-Ethylpicolinaldehyde

Cat. No. B138971
M. Wt: 135.16 g/mol
InChI Key: ZTWDMEWZCFVRQN-UHFFFAOYSA-N
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Description

6-Ethylpicolinaldehyde is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. It is characterized by a pyridine ring fused to a benzene ring. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties.

Synthesis Analysis

The synthesis of 6-Ethylpicolinaldehyde derivatives has been explored through different methods. One such derivative, 6-Ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde (HL), was synthesized using a Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . This method is known for introducing aldehyde groups into substrates and is widely used in the synthesis of various aromatic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been studied using various analytical techniques. For instance, semi-empirical (PM3) calculations were performed to predict the most probable structure and nature of bonding of the HL ligand to metal ions . These calculations, along with experimental data, help in understanding the molecular geometry and electronic structure of the compound, which is crucial for its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical behavior of 6-Ethylpicolinaldehyde derivatives has been investigated, particularly their reactivity towards different reagents. The study of the reaction of the titled aldehyde with hydroxylamine hydrochloride under various conditions showed distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . These reactions are significant as they can lead to the formation of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Ethylpicolinaldehyde and its derivatives are influenced by their molecular structure. The metal complexes derived from the HL ligand, for example, displayed square planar and octahedral geometrical arrangements depending on the nature of the anion . These geometries can affect properties such as solubility, stability, and reactivity. The antimicrobial and antitumor activities of these compounds were also assessed, indicating their potential use in pharmaceutical applications .

Scientific Research Applications

As a Catalyst in Organic Synthesis

6-Ethylpicolinaldehyde and its derivatives are prominently used as ligands or intermediates in catalytic reactions. The study by (Solà et al., 1998) highlights its role in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, a reaction crucial for synthesizing enantiopure alcohols. This application is pivotal in the pharmaceutical industry where the enantiopure compounds are often more effective and less toxic than their racemic mixtures.

In Synthesis of Bioactive Compounds

The compound is integral in synthesizing various bioactive compounds. (Nitta et al., 1992) described its role in producing compounds with potent calcium channel-blocking activity. Such compounds have potential applications in cardiovascular therapeutics.

In Antioxidant and Enzyme Inhibition Studies

6-Ethylpicolinaldehyde derivatives have been investigated for their antioxidant properties and enzyme inhibition capabilities. (Sujayev et al., 2016) studied the inhibition profiles of tetrahydropyrimidine-5-carboxylates against acetylcholinesterase and carbonic anhydrase, enzymes relevant in neurological disorders and glaucoma, respectively.

In Analytical Methods

Compounds derived from 6-Ethylpicolinaldehyde are also used in analytical methods. (Munteanu & Apetrei, 2021) reviewed its use in tests determining antioxidant activity, while (Valcárcel & Pino, 1973) discussed its role in the formation of coloured complexes in the Cu(II)-hydrazine-6-methylpicolinaldehyde system, highlighting its utility in colorimetric assays.

In Material Science and Catalysis

6-Ethylpicolinaldehyde is also significant in material science and catalysis. (Sharma et al., 2012) explored the use of sulfated Ti-SBA-15, a material synthesized from benzaldehyde (a derivative of 6-Ethylpicolinaldehyde), in the oxidation of benzyl alcohol to benzaldehyde, a reaction important in fine chemical and pharmaceutical industries.

Safety And Hazards

The safety data sheet for 6-Ethylpicolinaldehyde indicates that it may cause skin irritation (Category 2) .

properties

IUPAC Name

6-ethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWDMEWZCFVRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441304
Record name 6-Ethylpicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpicolinaldehyde

CAS RN

153646-82-3
Record name 6-Ethyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153646-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylpicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N,N-trimethylethylenediamine (4.29 mL, 33 mmol) in THF (20 mL) at -25° C. was added n-BuLi (13.2 mL, 2.5M in hexanes, 33 mmol). This solution was stirred 15 minutes, then transferred into a -78° C. solution of 6-methyl-2-pyridine-carboxaldehyde (3.63 g, 30 mmol) in THF (80 mL). After stirring 30 minutes at -78° C., a THF (50 mL) solution of lithium diisopropylamide (33 mmol) was added and the now dark red mixture was stirred 1 hour at -78° C. Methyl iodide (5.68 g, 40 mmol) in THF (10 mL) was added and reaction mixture was allowed to warm to r.t. for 4 hours. Water and 25% aq. NH4OAc were added, the crude product was extracted with EtOAc (2×) and solvents were evaporated. Purification by flash chromatography (from 5% to 10% EtOAc in hexanes) gave 660 mg of the title compound.
Quantity
33 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.29 mL
Type
reactant
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.63 g
Type
reactant
Reaction Step Four
Quantity
5.68 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

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